Isobutyl hexanoate is a compound that has been studied in various contexts due to its potential applications in different fields. While the provided data does not directly discuss isobutyl hexanoate, it does include information on related compounds and their mechanisms of action, which can provide insights into the behavior of isobutyl hexanoate. For instance, methyl isobutyl ketone (MiBK) has been shown to have neurotoxic effects when inhaled, and its interaction with n-hexane can lead to a synergistic increase in neurotoxicity1. Additionally, isobutylmethylxanthine (IBMX) has been found to stimulate adenylate cyclase activity by blocking the inhibitory regulatory protein Gi, which suggests a potential mechanism by which isobutyl compounds can affect cellular signaling pathways2. Furthermore, the polymerization of isobutylene catalyzed by certain complexes in hexanes has been studied, providing insights into the kinetics and mechanisms of reactions involving isobutyl groups3. Lastly, the synthesis of isobutylamides of hexadeca-2,4-dienoic acids and their insecticidal activities have been explored, indicating possible applications of isobutyl compounds in pest control4.
Isobutyl compounds have been explored for their applications across different fields. The neurotoxic effects of MiBK, when combined with n-hexane, highlight the importance of understanding the occupational health risks associated with exposure to such compounds1. The ability of IBMX to stimulate adenylate cyclase activity suggests potential therapeutic applications in conditions where modulation of cAMP levels is beneficial2. The polymerization studies of isobutylene provide a foundation for the development of new polymeric materials with specific properties, which could be useful in manufacturing and technology3. Additionally, the synthesis of isobutylamides of hexadeca-2,4-dienoic acids and their demonstrated insecticidal activities open up possibilities for the use of isobutyl compounds in agriculture as pest control agents4.
Isobutyl hexanoate can be sourced from both natural and synthetic pathways. In nature, it can be found as a product of microbial fermentation processes. It is classified under the following categories:
The synthesis of isobutyl hexanoate can be accomplished through several methods, primarily focusing on esterification reactions. The most common methods include:
Isobutyl hexanoate has a distinct molecular structure characterized by its branched chain. The structure can be represented as follows:
The compound exhibits properties typical of esters, such as volatility and solubility characteristics that make it suitable for various applications.
Isobutyl hexanoate participates in several chemical reactions typical of esters:
The mechanism of action for isobutyl hexanoate primarily revolves around its role as a flavoring agent and solvent. In food applications, its fruity aroma enhances sensory experiences, while in chemical processes, it acts as a solvent that facilitates reactions by dissolving reactants.
Isobutyl hexanoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Colorless liquid |
Density | Less than water |
Solubility | Insoluble in water |
Boiling Point | Approximately 198 °C |
Flash Point | 92 °C (198 °F) |
These properties contribute to its utility in various industrial applications, particularly in food and cosmetic formulations where flavor stability and safety are paramount.
Isobutyl hexanoate finds extensive use across multiple industries:
Isobutyl hexanoate possesses the molecular formula C₁₀H₂₀O₂ and a systematic IUPAC name of 2-methylpropyl hexanoate. This structural configuration consists of a six-carbon straight-chain carboxylic acid (hexanoic acid) esterified with a branched four-carbon alcohol (isobutanol). The ester linkage (-COO-) forms the functional core, with the branched isobutyl group creating steric and electronic effects that influence the compound's physical properties and reactivity [7] [9].
The molecular architecture features a linear aliphatic chain from the hexanoate moiety connected to the sterically hindered isobutyl group, creating an asymmetric structure with moderate polarity. This configuration contributes to its characteristic physical properties, including a boiling point of 176-177°C (literature values also report 348-350°C at standard atmospheric pressure), a density of 0.856-0.86 g/mL at 25°C, and a refractive index of n²⁰/D 1.412-1.416 [2] [4] [5]. The compound's closed-cup flash point of 76°C classifies it as a combustible liquid [2] [8].
Nomenclature for this compound reflects its hybrid structure:
Standardized identifiers include:
The compound's structural representation can be precisely defined through linear notations:
Table 1: Fundamental Structural and Physicochemical Properties of Isobutyl Hexanoate
Property | Specification | Analytical Method | Reference |
---|---|---|---|
Molecular Formula | C₁₀H₂₀O₂ | Elemental Analysis | [2] [5] |
Molecular Weight | 172.26-172.27 g/mol | Calculated | [4] [5] |
Boiling Point | 176-177°C (348-350°C at standard pressure) | Distillation | [2] [10] |
Density | 0.856-0.86 g/mL at 25°C | Pycnometry | [2] [4] |
Refractive Index | n²⁰/D 1.412-1.416 | Refractometry | [4] [5] |
Flash Point | 76°C (closed cup) | Standard test method | [2] [8] |
Purity Specifications | ≥98%-100% (GC) | Gas Chromatography | [4] [5] [10] |
Isobutyl hexanoate emerged during the early 20th century expansion of synthetic organic chemistry, coinciding with the flavor and fragrance industry's transition from natural extracts to reproducible synthetic alternatives. Its development represented a strategic effort to create cost-effective flavor compounds that could mimic natural fruit essences while offering superior stability and production scalability. The compound's industrial synthesis followed classic Fischer esterification protocols, adapting continuous production methods that aligned with chemical engineering advancements of the 1920s-1930s [6].
The compound achieved regulatory recognition with its inclusion in the U.S. Food and Drug Administration's 21 CFR 172.515 regulation for synthetic flavoring substances, establishing its legal status for food applications. This regulatory milestone coincided with its evaluation by the Joint FAO/World Health Organization Expert Committee on Food Additives (JECFA), which published safety and purity specifications in WHO Food Additives Series No. 40 (1998) [2] [3]. The Flavor and Extract Manufacturers Association (FEMA) granted it GRAS (Generally Recognized As Safe) status under FEMA 2202, solidifying its position in flavor formulation chemistry [3] [6].
Industrial production scaled significantly post-World War II, driven by:
Table 2: Historical Milestones in Isobutyl Hexanoate Development
Time Period | Development Context | Industrial Significance | |
---|---|---|---|
Early 20th Century | Synthetic ester chemistry emergence | Replacement of variable natural extracts with reproducible synthetics | |
1930s-1950s | Process optimization for ester production | Adaptation of continuous reaction systems for industrial-scale manufacturing | |
1958 (USA) | Food Additives Amendment to FD&C Act | Creation of regulatory framework for synthetic flavorants | |
1965 | FEMA GRAS designation (FEMA 2202) | Standardized food industry acceptance | [3] |
1998 | JECFA Specifications published (WHO Food Additives Series 40) | International harmonization of purity standards | [3] |
2008 | EU Regulation 1334/2008 compliance | European market alignment for flavoring substances | [2] [8] |
Isobutyl hexanoate occupies a distinctive niche in contemporary research, serving as both an industrial target compound and a model system for fundamental investigations. Its well-defined molecular architecture and commercial relevance facilitate academic-industrial collaborations focused on reaction optimization, analytical method development, and structure-property relationship studies. Current research leverages this ester as a benchmark molecule for evaluating novel catalytic systems, particularly those aimed at energy-efficient esterification processes [4] [10].
Flavor and Fragrance Science Applications: As a key flavorant with recognized organoleptic properties (green, apple, pineapple, sweet notes at 10 ppm), isobutyl hexanoate serves as:
Advanced Solvent Research: The compound's balanced lipophilicity (logP ≈ 3.2-3.65) and moderate polarity make it valuable in:
Analytical Chemistry Applications: Standardized purity specifications (≥98-100% GC) establish isobutyl hexanoate as:
Emerging Research Frontiers:
Table 3: Contemporary Research Applications and Methodologies
Research Domain | Experimental Focus | Characterization Methods | |
---|---|---|---|
Flavor Delivery Systems | Encapsulation efficiency studies | Headspace GC-MS, sensory panels, release kinetics | [4] |
Green Synthesis | Enzymatic esterification optimization | Reaction yield monitoring, enzyme reuse stability, life cycle assessment | [10] |
Solvent Applications | Formulation performance evaluation | Evaporation rate measurement, viscosity profiling, solvency parameter determination | [4] |
Analytical Chemistry | Chromatographic behavior | Retention index determination, column efficiency testing, detector response calibration | [5] [9] |
Material Compatibility | Polymer interaction studies | Swelling testing, DSC analysis, tensile strength evaluation | [10] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: